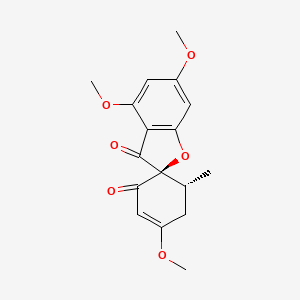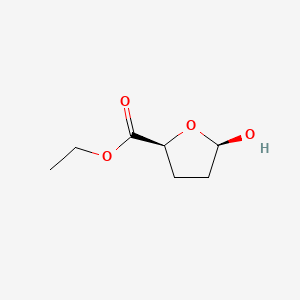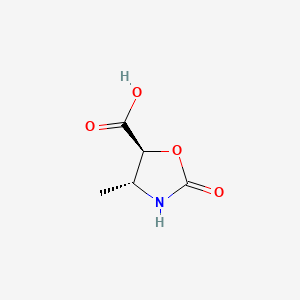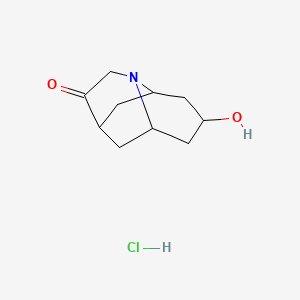
Pentanedioic-d6 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanedioic-d6 acid is a labelled analogue of Glutaric Acid . It is a compound useful in organic synthesis . The molecular formula of this compound is C5D6H2O4 .
Synthesis Analysis
The green synthesis of glutaric acid, which is similar to this compound, has been studied . Density functional theory calculations were used to verify the mechanism. Quantitative analysis of glutaric acid was established via infrared spectroscopy and HPLC .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI of this compound is InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9) .Chemical Reactions Analysis
Pentanedioic acid derivatives have been identified as a novel scaffold for farnesyltransferase inhibitors (FTIs) through structure-based virtual screening of a commercial library . Chemical modifications of the lead compounds and biological assays were conducted to discover more potent FTIs .Physical And Chemical Properties Analysis
The molecular weight of this compound is 138.15 . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the retrieved sources .Scientific Research Applications
Froth Flotation of Minerals : Deng et al. (2021) explored the use of 2-decanoylamino-pentanedioic acid as a collector in the froth flotation of ilmenite, a titanium-iron oxide mineral. This compound showed superior collecting activity and effectively recovered ilmenite from titanomagnetite at a pH of approximately 7 (Deng et al., 2021).
Farnesyltransferase Inhibitors : Pentanedioic acid derivatives have been studied by Liuqing et al. (2015) for their potential as farnesyltransferase inhibitors, which are important in cancer therapy. Some derivatives displayed excellent inhibition, suggesting their potential in drug discovery (Liuqing et al., 2015).
Cancer Cell Ablation : Guo et al. (2018) synthesized compounds from 3,3-di(1H-tetrazol-5-yl)pentanedioic acid, demonstrating the ability to inhibit the migration of A549 cancer cells. This study highlights the potential application in tumor transfer inhibition (Guo et al., 2018).
Supramolecular Assembly : Delgado et al. (2016) synthesized and characterized 2-ureido-pentanedioic acid, focusing on its chiral structure and potential in supramolecular assembly, important in materials science (Delgado et al., 2016).
Prostate Cancer Imaging : Chen et al. (2011) evaluated a compound based on pentanedioic acid for prostate-specific membrane antigen (PSMA) targeting in prostate cancer imaging, showcasing its utility in medical diagnostics (Chen et al., 2011).
Radiopharmaceutical Development : Graham et al. (2013) discussed the development of a derivatization method for a radiopharmaceutical based on pentanedioic acid, highlighting its importance in the field of nuclear medicine (Graham et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2,2,3,3,4,4-hexadeuteriopentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i1D2,2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQEDHGNNZCLN-NMFSSPJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[(Z)-1-Butene-3-ynyl]pyridine](/img/structure/B585036.png)


![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)